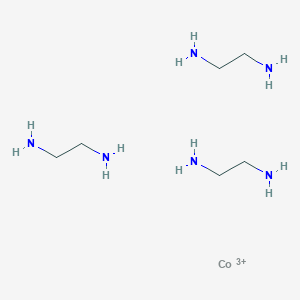

Tris(ethylenediamine)cobalt(III)

Description

The exact mass of the compound Tris(ethylenediamine)cobalt(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(ethylenediamine)cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(ethylenediamine)cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

14878-41-2 |

|---|---|

Molecular Formula |

C6H24CoN6+3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

cobalt(3+);ethane-1,2-diamine |

InChI |

InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |

InChI Key |

JHBWUDJPQWKJHP-UHFFFAOYSA-N |

SMILES |

C(CN)N.C(CN)N.C(CN)N.[Co+3] |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.[Co+3] |

Other CAS No. |

14878-41-2 |

Related CAS |

13408-73-6 (trichloride) |

Synonyms |

Co(en)3 cobalt(III) tris(ethylenediamine) tris(ethylenediamine)cobalt(III) tris(ethylenediamine)cobalt(III) triiodide tris(ethylenediamine)cobalt(III), hydrate, tribromide tris(ethylenediamine)cobalt(III), trichloride |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(ethylenediamine)cobalt(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃. This coordination complex holds historical significance in the development of coordination chemistry and continues to be a valuable compound in research and education.[1][2] This guide details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear, tabular format for ease of comparison.

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride

The synthesis of Tris(ethylenediamine)cobalt(III) chloride is a classic inorganic chemistry experiment that involves the oxidation of Cobalt(II) to Cobalt(III) in the presence of the bidentate ligand ethylenediamine (B42938) ("en").[1][2] The resulting octahedral complex is kinetically inert and can be isolated as yellow-orange crystals.[1][2][3] Several procedures exist, with variations in the oxidizing agent and reaction conditions. A common and reliable method utilizes hydrogen peroxide as the oxidant.[4][5][6]

Experimental Protocol

This protocol is adapted from established methods and is suitable for a standard laboratory setting.[4][5][6][7]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethylenediamine (en), anhydrous

-

Hydrochloric acid (HCl), 6 M and concentrated

-

Hydrogen peroxide (H₂O₂), 30%

-

Ether

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of distilled water in a 250 mL Erlenmeyer flask.[5]

-

In a separate beaker, cool 25 mL of distilled water in an ice bath. To the cold water, add 9.0 mL of anhydrous ethylenediamine.[5][6] Caution: This should be performed in a fume hood as ethylenediamine is volatile and has a strong odor.

-

Slowly add 8.5 mL of 6 M HCl to the chilled ethylenediamine solution while stirring.[5][6] This partially neutralizes the ethylenediamine.

-

Add the cobalt(II) chloride solution to the partially neutralized ethylenediamine solution.

-

With continuous stirring, slowly add 10 mL of 30% H₂O₂ to the mixture.[5][6] The hydrogen peroxide acts as the oxidizing agent, converting Co(II) to Co(III).[6] Effervescence will occur; continue stirring until it ceases.

-

Place the reaction mixture on a hot plate and gently boil. Reduce the volume of the solution to approximately 60 mL.[5]

-

Add an equal volume (60 mL) of concentrated hydrochloric acid to the hot solution, followed by 120 mL of ethanol.[5]

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the resulting yellow-orange crystals by vacuum filtration using a Büchner funnel.[8]

-

Wash the crystals with two portions of ethanol and then two portions of ether to remove any soluble impurities and to aid in drying.[5]

-

Air-dry the product on the filter paper or in a desiccator.[5][8] The expected yield is approximately 10 grams.[4]

Characterization of Tris(ethylenediamine)cobalt(III) Chloride

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized [Co(en)₃]Cl₃ complex. These methods provide information about the compound's electronic structure, molecular vibrations, and the chemical environment of its atoms.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Tris(ethylenediamine)cobalt(III) chloride is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₂₄N₆Cl₃Co | [1][2] |

| Molar Mass | 345.59 g/mol | [1][2] |

| Appearance | Yellow-orange solid | [1][2] |

| Melting Point | 275 °C (decomposes) | [1][2] |

| Solubility | Soluble in water | [2] |

Spectroscopic Characterization

UV-Vis spectroscopy is used to probe the electronic transitions within the d-orbitals of the cobalt(III) center. The spectrum of an aqueous solution of [Co(en)₃]³⁺ exhibits two characteristic absorption bands corresponding to d-d transitions.

| Transition | Wavelength (λ_max) | Molar Absorptivity (ε) |

| ¹A₁g → ¹T₁g | ~465 nm | ~87 M⁻¹cm⁻¹ |

| ¹A₁g → ¹T₂g | ~337 nm | ~84 M⁻¹cm⁻¹ |

Data compiled from various sources.[9]

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute aqueous solution of the synthesized [Co(en)₃]Cl₃ of a known concentration.

-

Calibrate the UV-Vis spectrophotometer using a cuvette containing distilled water as a blank.[10]

-

Record the absorption spectrum of the complex solution over a range of approximately 300-700 nm.[11]

-

Identify the wavelengths of maximum absorbance (λ_max) for the two d-d transitions.

IR spectroscopy provides information about the vibrational modes of the coordinated ethylenediamine ligands and can confirm the presence of the Co-N bond.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3150-3250 |

| CH₂ Stretch | ~2850-2950 |

| NH₂ Scissoring | ~1560-1600 |

| CH₂ Bending | ~1450-1480 |

| Co-N Stretch | ~480-550 |

Characteristic ranges compiled from typical spectra of metal-amine complexes.[12][13]

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dry [Co(en)₃]Cl₃ sample with finely ground potassium bromide.[14]

-

Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.[12]

-

Assign the characteristic absorption bands to the corresponding vibrational modes.

¹H and ¹³C NMR spectroscopy can be used to characterize the ethylenediamine ligands and confirm the diamagnetic nature of the Co(III) complex. The protons and carbons of the ethylenediamine backbone give rise to characteristic signals in the NMR spectra.

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | ~2.7-2.9 ppm | Broad multiplet | -CH₂- |

| ¹H | ~4.5-5.0 ppm | Broad singlet | -NH₂ |

| ¹³C | ~45.0 ppm | Singlet | -CH₂- |

Data compiled from various sources.[9][15]

Experimental Protocol for NMR Spectroscopy:

-

Dissolve a sample of the synthesized [Co(en)₃]Cl₃ in a suitable deuterated solvent, such as D₂O.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the complex.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the calculated theoretical values to assess the purity of the sample.

| Element | Theoretical % |

| C | 20.85 |

| H | 7.00 |

| N | 24.31 |

Calculated for C₆H₂₄N₆Cl₃Co.

Experimental Protocol for Elemental Analysis:

-

Submit a pure, dry sample of the synthesized [Co(en)₃]Cl₃ to an analytical laboratory for CHN analysis.

-

Compare the experimentally determined weight percentages with the theoretical values.

Visualizing the Workflow and Characterization Logic

The following diagrams, created using the DOT language, illustrate the synthesis workflow and the logical relationship between the characterization techniques.

Caption: Synthesis workflow for Tris(ethylenediamine)cobalt(III) chloride.

Caption: Logical relationship of characterization techniques.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Solved EXPERIMENTAL PROCEDURE (a) Preparation of | Chegg.com [chegg.com]

- 8. web.williams.edu [web.williams.edu]

- 9. rsc.org [rsc.org]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. article.sapub.org [article.sapub.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. scielo.br [scielo.br]

- 15. Solved this is for Preparation of | Chegg.com [chegg.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(ethylenediamine)cobalt(III) Chloride

Introduction

Tris(ethylenediamine)cobalt(III) chloride, with the chemical formula [Co(en)3]Cl3, is a coordination complex of significant historical and practical importance in the field of inorganic chemistry. First described by Alfred Werner, this compound was instrumental in the development of coordination theory, particularly in demonstrating the octahedral geometry of transition metal complexes.[1][2] The cation, [Co(en)3]3+, is a classic example of a kinetically inert, octahedral d6 low-spin complex.[3] Its remarkable stability, well-defined stereochemistry, and ease of synthesis make it a cornerstone compound in educational and research settings.[1][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of [Co(en)3]Cl3, tailored for researchers, scientists, and drug development professionals. It covers the compound's structural characteristics, spectroscopic signatures, synthesis, and potential relevance in medicinal chemistry as a model system.

Physical and Structural Properties

[Co(en)3]Cl3 is an orange-yellow, crystalline solid.[1][5][6] It is soluble in water but its solubility is affected by the presence of other ions, and it can be precipitated from solution by the addition of ethanol (B145695).[5][7] The compound typically crystallizes with water molecules in the lattice, with the di- or trihydrate being the most common forms for the racemic mixture.[1][8]

The structural properties have been extensively characterized by single-crystal X-ray diffraction. The complex crystallizes in the trigonal space group P-3c1.[9][10] The central cobalt(III) ion is coordinated by three bidentate ethylenediamine (B42938) ligands, resulting in a distorted octahedral geometry.[1][9]

Table 1: General Physical and Crystallographic Data

| Property | Value |

| Chemical Formula | C6H24N6Cl3Co |

| Molar Mass | 345.59 g/mol |

| Appearance | Yellow-orange solid/needle-like crystals[1] |

| Melting Point | 275 °C (decomposes)[1] |

| Crystal System | Trigonal[9][10] |

| Space Group | P-3c1[9][10] |

| Unit Cell Dimensions (dl-form trihydrate) | a = 11.50 Å, c = 15.52 Å[9] |

| Unit Cell Dimensions (racemate hemihydrate) | a = 11.4290 Å, c = 15.5815 Å[2] |

| Formula Units per Cell (Z) | 4[2][9] |

Table 2: Selected Bond Distances and Angles

| Parameter | Value Range (Å or °) |

| Co-N Bond Distance | 1.947–1.981 Å[1] |

| N-Co-N Angle (within chelate ring) | ~85°[1] |

| N-Co-N Angle (between adjacent rings) | ~90°[1] |

Chemical Properties and Reactivity

The [Co(en)3]3+ cation is a kinetically inert d6 complex, meaning it undergoes ligand exchange reactions very slowly.[3][11] The cobalt is in the +3 oxidation state, which is stabilized against reduction to Co(II) by the chelation of the ethylenediamine ligands.[12] The synthesis typically involves the oxidation of a Co(II) salt in the presence of ethylenediamine, often using air or hydrogen peroxide as the oxidant.[1][13]

The complex is stable in aqueous solution, but the chloride counter-ions can be exchanged with other anions. It can form double salts with other metal halides, such as NaCl or KCl.[10]

Stereochemistry

A key feature of the [Co(en)3]3+ complex is its chirality. The arrangement of the three bidentate ligands around the cobalt center creates a structure that is non-superimposable on its mirror image.[4][14] This property was crucial for Werner's validation of octahedral coordination geometry.[2]

-

Enantiomers : The two optical isomers are designated as Δ (delta, for a right-handed propeller twist) and Λ (lambda, for a left-handed twist).[1][15][16] A 1:1 mixture of these enantiomers is known as a racemic mixture.

-

Conformations : Each of the five-membered Co(en) chelate rings is non-planar and can adopt one of two puckered conformations, designated δ (delta) and λ (lambda).[1]

The resolution of the racemic mixture into its constituent enantiomers is a classic experiment in inorganic chemistry, typically achieved by fractional crystallization using a chiral counter-ion like (+)-tartrate.[1][4]

Caption: Stereochemical relationships in the [Co(en)3]3+ complex.

Experimental Protocols

Protocol 1: Synthesis of Racemic [Co(en)3]Cl3

This protocol describes a general method for synthesizing the racemic complex via oxidation of Co(II).

-

Preparation of Solutions :

-

Complexation :

-

Slowly add the 10% ethylenediamine solution to the CoCl2 solution with constant stirring.[13] The solution will change color as the initial Co(II)-en complex forms.

-

-

Oxidation :

-

Isolation and Purification :

-

If necessary, concentrate the solution by gentle boiling on a hot plate.[7][13]

-

Add concentrated hydrochloric acid (HCl) to ensure the chloride salt precipitates.[7]

-

Add ethanol to the solution to decrease the solubility of the product, inducing crystallization.[7]

-

Cool the mixture in an ice bath to maximize the yield of crystals.[7][13]

-

Collect the orange-yellow crystals by suction filtration, washing with small portions of ethanol and then ether to facilitate drying.[7][13] Air dry the final product.

-

Caption: Workflow for the synthesis of [Co(en)3]Cl3.

Protocol 2: Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the d-d electronic transitions of the Co(III) center.

-

Sample Preparation : Prepare a dilute aqueous solution of [Co(en)3]Cl3 of known concentration.

-

Instrument Calibration : Calibrate the spectrophotometer using a cuvette filled with distilled water as a blank.[17]

-

Spectrum Acquisition :

-

Rinse and fill a quartz cuvette with the sample solution.

-

Acquire the absorption spectrum over a range of approximately 300-600 nm.

-

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) corresponding to the d-d transitions.

Table 3: Spectroscopic Data

| Technique | Parameter | Value | Assignment |

| UV-Visible | λmax 1 | ~464 nm (ε = 87.5 M-1cm-1)[18] | 1A1g → 1T1g |

| λmax 2 | ~337 nm (ε = 84.0 M-1cm-1)[18] | 1A1g → 1T2g | |

| 13C NMR (D2O) | Chemical Shift (δ) | ~45.0 ppm[18] | -CH2- carbons of ethylenediamine |

| 1H NMR (D2O) | Chemical Shift (δ) | ~2.7-2.9 ppm (broad multiplet)[18] | -CH2- and -NH2 protons |

Applications in Research and Drug Development

While [Co(en)3]Cl3 itself is not a therapeutic agent, its properties make it a valuable compound for researchers in drug development. Cobalt complexes, in general, are being investigated for their potential as anticancer and antimicrobial agents.[12][19][20][21]

-

Model Complex : Due to its kinetic inertness and well-defined stereochemistry, [Co(en)3]3+ serves as an excellent model for studying fundamental aspects of metallodrug design, such as ligand exchange rates, stereospecific interactions with biological targets, and outer-sphere interactions.[10]

-

Bioreductive Prodrug Scaffolds : The redox chemistry of cobalt is a key area of interest. Co(III) complexes can be designed as "prodrugs" that are inert until they reach the hypoxic (low oxygen) environment characteristic of solid tumors.[19][21] In this environment, they can be reduced to the more labile Co(II) state, releasing an active cytotoxic ligand.[19] While [Co(en)3]3+ is very stable, it provides a foundational scaffold for developing new ligands that can tune this redox potential for therapeutic applications.

-

Control Compound : In studies involving new cobalt-based therapeutic candidates, the stable and well-characterized [Co(en)3]Cl3 can be used as a negative control to differentiate between biological effects caused by the cobalt ion itself versus the complete coordination complex being tested.

-

Antimicrobial Studies : Some studies have reported that cobalt complexes, including derivatives of [Co(en)3]3+, exhibit antimicrobial and anti-candida activities, suggesting that the coordination sphere plays a role in its biological activity.[22][23]

Caption: Signaling pathway for a hypothetical Co(III) prodrug.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure determination of racemic (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride hemi(hexaaquasodium chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. scribd.com [scribd.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on Crystals of Metallic Tris-ethylenediamine-complexes. I. The Crystal Structure of DL-Tris-ethylenediamine-cobalt (III) Chloride Trihydrate, [Co en3]Cl3·3H2O | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. studypool.com [studypool.com]

- 12. mdpi.com [mdpi.com]

- 13. web.williams.edu [web.williams.edu]

- 14. reddit.com [reddit.com]

- 15. echemi.com [echemi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. chem.tamu.edu [chem.tamu.edu]

- 18. rsc.org [rsc.org]

- 19. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Crystal Structure of Tris(ethylenediamine)cobalt(III) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺) complexes, a cornerstone in the history and development of coordination chemistry. First described by Alfred Werner, this complex is renowned for its stability and rich stereochemistry, making it a subject of continuous study.[1][2][3] This document summarizes key crystallographic data, details experimental protocols for synthesis and structural analysis, and presents visual workflows to facilitate understanding.

Introduction to the [Co(en)₃]³⁺ Cation

The tris(ethylenediamine)cobalt(III) cation is an octahedral coordination complex where a central cobalt(III) ion is chelated by three bidentate ethylenediamine (B42938) ligands. The cation, [Co(en)₃]³⁺, possesses D₃ point group symmetry and can exist as two non-superimposable enantiomers, designated as Δ and Λ.[1][2] The conformation of the five-membered chelate rings (MN₂C₂) can be described as λ or δ, leading to various diastereomeric conformations such as Δ-(lel)₃, Δ-(lel)₂(ob), Δ-(lel)(ob)₂, and Δ-(ob)₃, along with their corresponding mirror images.[2] The stability and well-defined stereochemistry of this complex have made it a model system in inorganic chemistry.

Crystallographic Data of Selected [Co(en)₃]³⁺ Complexes

The crystal structure of tris(ethylenediamine)cobalt(III) complexes is highly dependent on the counter-ion(s) and the presence of solvent molecules within the crystal lattice. This section presents a summary of crystallographic data for several representative salts of the [Co(en)₃]³⁺ cation.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| (+)d-[Co(en)₃]Cl₃·H₂O | Tetragonal | P4₃2₁2 | 9.682 | 9.682 | 16.287 | 90 | 90 | 90 | 4 | [4] |

| dl-[Co(en)₃]Cl₃·3H₂O | Trigonal | P3̅c1 | 11.50 | 11.50 | 15.52 | 90 | 90 | 120 | 4 | [5] |

| [Co(en)₃]Cl(C₂O₄)·3H₂O | Monoclinic | C2/c | 19.9318 | 9.3344 | 19.0881 | 90 | 96.846 | 90 | 8 | [6] |

| [Co(en)₃][AuCl₄]₂Cl | Monoclinic | C2/c | 20.8976 | 14.4773 | 7.9944 | 90 | 110.809 | 90 | 4 | [7] |

| --INVALID-LINK-- | Tetragonal | P4₂bc | 15.2781 | 15.2781 | 13.559 | 90 | 90 | 90 | 8 | [8] |

| (Δ/Λ)-[Co(en)₃]Cl₃·{[Na(H₂O)₆]Cl}₀.₅ | Trigonal | P3̅c1 | - | - | - | - | - | - | - | [9][10] |

| [Co(en)₃]₂(CdCl₆)Cl₂·2H₂O | - | - | - | - | - | - | - | - | - | [11] |

| [Co(en)₃]₂[Cu₂Cl₈]Cl₂·2H₂O | - | - | - | - | - | - | - | - | - | [12] |

Table 1: Unit Cell Parameters for Various Tris(ethylenediamine)cobalt(III) Complexes.

| Compound | Co-N Bond Lengths (Å) | N-Co-N Angles (°) (within chelate ring) | N-Co-N Angles (°) (between chelate rings) | Ref. |

| [Co(en)₃]³⁺ (general) | 1.947 - 1.981 | ~85 | ~90 | [1] |

| (+)d-[Co(en)₃]Cl₃·H₂O | avg. 1.978 | avg. 85.3 | - | [4] |

Table 2: Selected Bond Lengths and Angles for the [Co(en)₃]³⁺ Cation.

Experimental Protocols

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride

A general and widely used method for the synthesis of [Co(en)₃]Cl₃ involves the air oxidation of a cobalt(II) salt in the presence of ethylenediamine.[1][2]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethylenediamine (en)

-

Hydrochloric acid (HCl)

-

Activated charcoal (optional, as a catalyst)

-

Water

Procedure:

-

An aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride, is prepared.[1][2]

-

Ethylenediamine is added to the cobalt(II) solution.

-

The resulting solution is subjected to aeration by bubbling air through it. This oxidizes the cobalt(II)-ethylenediamine complexes to the desired cobalt(III) state.[1][2]

-

The reaction typically proceeds with a high yield, often around 95%.[1][2]

-

The [Co(en)₃]³⁺ cation can then be isolated with various anions by precipitation. For the chloride salt, the addition of concentrated HCl may be required.

-

The crude product can be recrystallized from water to obtain yellow-gold, needle-like crystals.[1][3] The stoichiometry of water of hydration in the final product can vary depending on crystallization conditions.[1][2]

Single Crystal X-ray Diffraction

The determination of the crystal structure of [Co(en)₃]³⁺ complexes is performed using single-crystal X-ray diffraction.

General Workflow:

-

Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data. This can be achieved through various methods, such as the Patterson method or direct methods.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. Anisotropic displacement parameters are often refined for non-hydrogen atoms.

-

Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of [Co(en)₃]³⁺ crystal structures.

Caption: Workflow for the synthesis of [Co(en)₃]Cl₃ single crystals.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Caption: Stereochemical relationships in the [Co(en)₃]³⁺ complex.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 3. echemi.com [echemi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tris(ethylenediamine)cobalt(III) tetrathioarsenate | C6H24AsCoN6S4 | CID 139070363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure determination of racemic (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride hemi(hexaaquasodium chloride): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

molar mass and formula of Tris(ethylenediamine)cobalt(III) chloride

An In-depth Technical Guide to Tris(ethylenediamine)cobalt(III) Chloride: Formula, Molar Mass, and Synthesis

Introduction

Tris(ethylenediamine)cobalt(III) chloride is a coordination compound with the chemical formula [Co(en)₃]Cl₃.[1][2] In this formula, "en" is the common abbreviation for the bidentate ligand ethylenediamine (B42938) (H₂NCH₂CH₂NH₂). This complex plays a significant role in the field of coordination chemistry, particularly in studies related to stereochemistry and the stability of coordination compounds.[1][2][3] First described by Alfred Werner, this compound is notable for its yellow-gold crystalline appearance.[1][2] The central cobalt atom is in the +3 oxidation state, coordinated to three ethylenediamine ligands, resulting in an octahedral geometry.[1][2][3] The complex exists as a pair of enantiomers, denoted as Δ and Λ, which can be resolved.[1][2]

Chemical Formula and Molar Mass

The chemical formula for Tris(ethylenediamine)cobalt(III) chloride is [Co(en)₃]Cl₃. Given that the formula for ethylenediamine is C₂H₈N₂, the overall molecular formula of the complex is C₆H₂₄N₆Cl₃Co.[2][4][5] The molar mass is calculated by summing the atomic masses of all atoms in the formula.

Quantitative Data Summary

The molar mass and elemental composition of anhydrous Tris(ethylenediamine)cobalt(III) chloride are summarized in the table below. It is important to note that this compound can exist as hydrates, with di- and trihydrates being common for the racemic mixture.[1][2] The presence of water of crystallization would alter the molar mass.

| Element | Symbol | Number of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Percentage Composition |

| Cobalt | Co | 1 | 58.933 | 58.933 | 17.05% |

| Chlorine | Cl | 3 | 35.453 | 106.359 | 30.78% |

| Carbon | C | 6 | 12.011 | 72.066 | 20.85% |

| Hydrogen | H | 24 | 1.008 | 24.192 | 7.00% |

| Nitrogen | N | 6 | 14.007 | 84.042 | 24.32% |

| Total | 40 | 345.592 | 100.00% |

Atomic masses are based on standard IUPAC values. The calculated molar mass is approximately 345.59 g/mol .[2]

Experimental Protocols

Synthesis of Tris(ethylenediamine)cobalt(III) chloride

A common and relatively rapid method for the synthesis of Tris(ethylenediamine)cobalt(III) chloride in a laboratory setting involves the oxidation of a cobalt(II) salt in the presence of ethylenediamine.[6][7] The following protocol is adapted from established procedures.[6][8][9]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethylenediamine (anhydrous)

-

Hydrochloric acid (6 M and concentrated)

-

Hydrogen peroxide (30%)

-

Diethyl ether

-

Distilled water

-

Ice

Procedure:

-

Preparation of Ethylenediamine Solution: In a fume hood, add 9.0 mL of anhydrous ethylenediamine to 25 mL of distilled water in a beaker. Cool the mixture in an ice bath. While cooling, slowly add 8.5 mL of 6 M HCl to the ethylenediamine solution.[6][9]

-

Preparation of Cobalt Solution: In a separate beaker, dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of distilled water.[6]

-

Formation of the Complex: Add the cobalt(II) chloride solution to the cooled, partially neutralized ethylenediamine solution.

-

Oxidation: With continuous stirring, slowly add 10 mL of 30% hydrogen peroxide to the mixture. The hydrogen peroxide acts as the oxidizing agent, converting Co(II) to Co(III).[6][7][9] Stir until the effervescence ceases.[6][9]

-

Concentration and Crystallization: Place the beaker on a hot plate and gently boil the solution to reduce its volume to approximately 60 mL.[6][8] Add an equal volume (60 mL) of concentrated hydrochloric acid, followed by 120 mL of ethanol.[6][8]

-

Isolation and Purification: Cool the mixture in an ice bath to induce crystallization.[6][8] Collect the resulting yellow-orange crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing and Drying: Wash the crystals with two portions of ethanol and then two portions of diethyl ether.[6][7] Air-dry the product on the funnel by maintaining suction.[6][8]

The reaction proceeds with a high yield, typically around 95%.[1][2]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of Tris(ethylenediamine)cobalt(III) chloride.

Caption: Workflow for the synthesis of Tris(ethylenediamine)cobalt(III) chloride.

Logical Relationship of Components

The diagram below shows the hierarchical relationship of the components that constitute Tris(ethylenediamine)cobalt(III) chloride.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. lookchem.com [lookchem.com]

- 5. Tris ethylene diamine cobalt chloride [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

solubility of Tris(ethylenediamine)cobalt(III) chloride in water and other solvents

An In-depth Technical Guide to the Solubility of Tris(ethylenediamine)cobalt(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(ethylenediamine)cobalt(III) chloride, with the chemical formula [Co(en)₃]Cl₃, is an inorganic coordination complex. It consists of a central cobalt(III) ion octahedrally coordinated to three bidentate ethylenediamine (B42938) ligands.[1][2][3] First described by Alfred Werner, this compound has historical significance in the development of coordination chemistry, particularly in the study of stereochemistry due to its chirality and stability.[1][2][4] The complex typically appears as yellow-orange, needle-like crystals and is often isolated as a di- or trihydrate.[1][4][5] Its stability and well-defined structure make it a valuable model compound in chemical research and education.[2][3]

Solubility Profile

The solubility of a compound is a critical physical property that dictates its application in various scientific fields, including materials science and drug development. This section details the solubility of Tris(ethylenediamine)cobalt(III) chloride in aqueous and non-aqueous systems.

Aqueous Solubility

Solubility in Other Solvents

The solubility of Tris(ethylenediamine)cobalt(III) chloride in non-aqueous solvents is markedly lower than in water. Experimental synthesis procedures consistently utilize organic solvents for purification. The crude product is often washed with ethanol (B145695) (both 50% and 95%) and diethyl ether to remove by-products and unreacted reagents.[8] This practice implies that the complex is poorly soluble in these solvents, as the goal of washing is to purify the solid product without significant loss.

Quantitative Solubility Data

Despite extensive searches, specific quantitative solubility data (e.g., g/100 mL) for Tris(ethylenediamine)cobalt(III) chloride at various temperatures is not available in the provided search results. The information is consistently qualitative. The following table summarizes this qualitative data.

| Solvent | Temperature | Solubility | Reference |

| Water (H₂O) | Ambient | Soluble / Very Soluble | [2][4][6][7] |

| Water (H₂O) | Hot / Boiling | High Solubility (used for recrystallization) | |

| Ethanol (C₂H₅OH) | Cold / Ambient | Poorly Soluble (used as a wash solvent) | [8] |

| Diethyl Ether ((C₂H₅)₂O) | Cold / Ambient | Poorly Soluble (used as a wash solvent) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the complex and for the determination of its solubility.

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride

The synthesis of [Co(en)₃]Cl₃ is a classic inorganic preparation that involves the oxidation of a Cobalt(II) salt in the presence of the ethylenediamine ligand.[1]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

30% Ethylenediamine solution

-

5M and 10M Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol (95%)

-

Diethyl ether

-

Distilled water

Procedure:

-

Neutralization: In a fume hood, neutralize 15 cm³ of 30% ethylenediamine solution with 2.5 cm³ of 5M hydrochloric acid.

-

Complexation: Add the neutralized ethylenediamine solution to a solution of 6.0 g of Cobalt(II) chloride hexahydrate dissolved in 20 cm³ of water.

-

Oxidation: Slowly add 5 cm³ of 30% hydrogen peroxide dropwise to the mixture to oxidize the Co(II) complex to the Co(III) state. Allow the solution to stand for 10 minutes.[8]

-

Concentration: Transfer the solution to an evaporating basin and heat on a steam bath until a crust begins to form on the surface.[8]

-

Precipitation: Remove the basin from the heat and add 5 cm³ of 10M hydrochloric acid, stirring to break up any lumps. Gradually add 15 cm³ of ethanol while stirring to precipitate the product.[8]

-

Filtration and Washing: Cool the mixture and collect the precipitate using a Büchner funnel. Wash the crystals sequentially with cold 50% ethanol, 95% ethanol, and finally diethyl ether.[8]

-

Drying: Dry the resulting orange-yellow crystals in a desiccator for 48 hours.

Determination of Solubility

The following is a general protocol to quantitatively determine the solubility of a compound like [Co(en)₃]Cl₃ in a given solvent.

Materials:

-

Tris(ethylenediamine)cobalt(III) chloride

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer (or other analytical instrument)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid complex to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the suspension.

-

Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantification: Dilute the aliquot with a known volume of solvent to bring the concentration into the analytical range of the chosen instrument. Determine the concentration of the complex in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL).

-

Repeat: Repeat the procedure at different temperatures to generate a solubility curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of Tris(ethylenediamine)cobalt(III) chloride.

Caption: Workflow for the synthesis of Tris(ethylenediamine)cobalt(III) chloride.

Caption: General workflow for experimental solubility determination.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. lookchem.com [lookchem.com]

- 4. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 5. webqc.org [webqc.org]

- 6. Tris(ethylenediamine)cobalt chloride trihydrate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 14883-80-8 CAS MSDS (TRIS(ETHYLENEDIAMINE)COBALT(III) CHLORIDE TRIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Sciencemadness Discussion Board - Tris(ethylenediamine)cobalt(III) chloride - Powered by XMB 1.9.11 [sciencemadness.org]

electronic configuration and d-d transitions of [Co(en)3]3+

An In-depth Technical Guide on the Electronic Configuration and d-d Transitions of Tris(ethylenediamine)cobalt(III)

Introduction

The tris(ethylenediamine)cobalt(III) cation, [Co(en)3]3+, is a classic example of an octahedral coordination complex that has been pivotal in the development of coordination chemistry, particularly in the areas of stereochemistry and electronic spectroscopy. Its kinetic inertness and distinct spectroscopic features make it an ideal model system for studying the principles of Ligand Field Theory. This guide provides a detailed examination of the electronic structure and the nature of the d-d electronic transitions that characterize this complex.

Electronic Configuration of [Co(en)3]3+

Determination of Cobalt's Oxidation State and d-Electron Count

The central metal ion in the complex is cobalt. The ethylenediamine (B42938) ligand (en), with the formula H2NCH2CH2NH2, is a neutral bidentate ligand, meaning it has no charge and binds to the metal at two points. Given that the overall charge of the complex ion is +3, the oxidation state of cobalt must also be +3.

A neutral cobalt atom has the electron configuration [Ar] 3d⁷ 4s². To form the Co³⁺ ion, it loses three electrons, two from the 4s orbital and one from the 3d orbital, resulting in an electron configuration of [Ar] 3d⁶.

Ligand Field Theory and Orbital Splitting

In an isolated gaseous Co³⁺ ion, the five 3d orbitals are degenerate (have the same energy). However, when surrounded by six nitrogen donor atoms from the three ethylenediamine ligands in an octahedral arrangement, the degeneracy is lifted. According to Ligand Field Theory, the d-orbitals split into two distinct energy levels: a lower-energy set of three orbitals (t₂g) and a higher-energy set of two orbitals (eg). The energy separation between these levels is denoted as Δo (the octahedral field splitting parameter).

Ethylenediamine is classified as a strong-field ligand in the spectrochemical series. Strong-field ligands cause a large energy separation (Δo) between the t₂g and eg orbitals. For a d⁶ metal ion like Co³⁺, this large Δo is greater than the spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital. Consequently, it is energetically more favorable for the electrons to fill the lower-energy t₂g orbitals completely before occupying the higher-energy eg orbitals. This results in a low-spin electronic configuration.

The ground state electronic configuration for [Co(en)3]3+ is therefore t₂g⁶ eg⁰ . As all six d-electrons are paired in the t₂g orbitals, the complex is diamagnetic .

Figure 1: d-Orbital Splitting in an Octahedral Ligand Field.

d-d Electronic Transitions

The characteristic yellow-orange color of [Co(en)3]3+ solutions is due to the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from the filled t₂g orbitals to the empty eg orbitals. These are known as d-d transitions.

Selection Rules and Transition Assignments

For a low-spin d⁶ complex like [Co(en)3]3+, the ground state term symbol is ¹A₁g. According to the Tanabe-Sugano diagram for a d⁶ octahedral complex, there are two spin-allowed electronic transitions from the ground state:

-

¹A₁g → ¹T₁g

-

¹A₁g → ¹T₂g

These transitions are "spin-allowed" because the spin multiplicity (the superscript 1) does not change. However, they are formally "Laporte-forbidden" because they involve a transition between orbitals of the same parity (g → g, from gerade). The transitions become weakly allowed through vibronic coupling, which momentarily breaks the centrosymmetry of the molecule. This results in molar absorptivity (ε) values that are typically in the range of 50-150 L mol⁻¹ cm⁻¹.

The UV-Vis absorption spectrum of aqueous [Co(en)3]3+ typically shows two absorption bands corresponding to these transitions.

Figure 2: Spin-Allowed Electronic Transitions for Low-Spin d⁶ [Co(en)3]3+.

Quantitative Spectroscopic Data

The following table summarizes representative quantitative data for the d-d absorption bands of [Co(en)3]3+. Minor variations in the exact peak positions (λ_max) and molar absorptivities (ε) are reported in the literature, which can be attributed to differences in experimental conditions such as solvent and counter-ion.

| Transition | λ_max (nm) | Wavenumber (cm⁻¹) | ε (L mol⁻¹ cm⁻¹) |

| ¹A₁g → ¹T₁g | ~465 | ~21,500 | ~88 |

| ¹A₁g → ¹T₂g | ~340 | ~29,400 | ~80 |

Experimental Protocol: UV-Vis Spectroscopic Analysis

This section outlines a detailed methodology for the synthesis of tris(ethylenediamine)cobalt(III) chloride and the subsequent determination of its absorption spectrum.

Synthesis of [Co(en)3]Cl3

-

Dissolution: Dissolve approximately 12 g of cobalt(II) chloride hexahydrate (CoCl2·6H2O) in 35 mL of deionized water in a 250 mL flask.

-

Ligand Addition: In a separate beaker, carefully add 9 mL of ethylenediamine to 25 mL of deionized water. Add this solution to the cobalt chloride solution while stirring.

-

Oxidation: Add approximately 0.5 g of activated charcoal to the flask. Slowly and carefully add 10 mL of 30% hydrogen peroxide (H2O2) to the mixture. The H2O2 acts as the oxidizing agent to convert Co(II) to Co(III). The reaction is exothermic.

-

Heating: Gently heat the solution on a hot plate in a fume hood, concentrating the solution by boiling until the volume is reduced by about half. This also helps to decompose excess hydrogen peroxide.

-

Isolation: Cool the solution in an ice bath. The activated charcoal can be removed by gravity filtration of the hot solution or left in for the crystallization step. Add 10-15 mL of concentrated HCl and then ~120 mL of ethanol (B145695) to precipitate the yellow-orange product.

-

Purification: Collect the crude product by vacuum filtration and wash with ethanol, followed by diethyl ether. The product can be recrystallized from a minimum amount of hot water.

UV-Vis Spectrophotometry

-

Preparation of Stock Solution: Accurately weigh approximately 0.1 g of the synthesized [Co(en)3]Cl3 and dissolve it in deionized water in a 100 mL volumetric flask. Fill the flask to the mark to create a stock solution of known concentration.

-

Preparation of Dilute Solution: Pipette an appropriate volume of the stock solution into a smaller volumetric flask (e.g., 5 mL into a 50 mL flask) and dilute with deionized water. The final concentration should be chosen such that the absorbance at λ_max is within the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a cuvette filled with deionized water as the blank.

-

Spectrum Acquisition: Rinse the cuvette with the prepared dilute solution of the complex, then fill it and place it in the spectrophotometer.

-

Data Collection: Scan the absorbance of the solution over a wavelength range of approximately 300 nm to 600 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Figure 3: Experimental Workflow for Synthesis and UV-Vis Analysis.

Conclusion

The tris(ethylenediamine)cobalt(III) complex is an archetypal system for understanding the electronic structure of d⁶ transition metal complexes. Its low-spin t₂g⁶ eg⁰ configuration, arising from the strong ligand field of ethylenediamine, dictates its diamagnetic nature and its characteristic UV-Vis absorption spectrum. The two observed spin-allowed, but Laporte-forbidden, d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) are well-explained by Ligand Field Theory and provide a clear, experimentally verifiable example of the principles governing the interaction of light with coordination compounds.

magnetic properties of Tris(ethylenediamine)cobalt(III) compounds

An In-depth Technical Guide on the Magnetic Properties of Tris(ethylenediamine)cobalt(III) Compounds

Introduction

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a classic coordination complex that has played a significant role in the development of coordination chemistry.[1] First described by Alfred Werner, its stability, stereochemistry, and distinct physical properties have made it a subject of extensive study.[1][2] This technical guide provides a comprehensive overview of the magnetic properties of tris(ethylenediamine)cobalt(III) compounds, focusing on the theoretical underpinnings of its behavior, quantitative magnetic data, and the experimental protocols used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the magnetochemistry of coordination compounds.

The central cobalt ion in this complex is in the +3 oxidation state, and it is coordinated by three bidentate ethylenediamine (B42938) (en) ligands, resulting in an octahedral geometry.[1][3] The magnetic properties of this complex are a direct consequence of the d-electron configuration of the Co(III) ion and its interaction with the surrounding ligands.

Theoretical Framework: Crystal Field Theory and Electronic Configuration

The magnetic behavior of [Co(en)₃]³⁺ is accurately explained by Crystal Field Theory (CFT).[4][5] This theory models the interaction between the central metal ion and the surrounding ligands as a purely electrostatic phenomenon.[6]

2.1 Electronic Configuration of Cobalt(III)

The cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To form the cobalt(III) ion, Co³⁺, the atom loses three electrons, resulting in a d⁶ electronic configuration: [Ar] 3d⁶.[7] In an isolated, gaseous ion, the five 3d orbitals are degenerate (have the same energy).

2.2 d-Orbital Splitting in an Octahedral Field

When six ligands are arranged octahedrally around the central Co³⁺ ion, the degeneracy of the d-orbitals is lifted. The ligands create an electrostatic field that repels the electrons in the d-orbitals.[5][8]

-

The d(x²-y²) and d(z²) orbitals, which point directly towards the ligands (e_g set), experience greater repulsion and are raised in energy.

-

The d(xy), d(xz), and d(yz) orbitals, which are located between the axes (t₂g set), experience less repulsion and are lowered in energy.[6]

The energy difference between the e_g and t₂g sets is known as the crystal field splitting energy (Δo).

2.3 Low-Spin Configuration and Diamagnetism

The magnitude of Δo is determined by the nature of the ligands. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Ethylenediamine (en) is a strong-field ligand, meaning it causes a large splitting (Δo).[3][4]

For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways:

-

High-Spin : If Δo is small (weak-field ligand), electrons will occupy the higher energy e_g orbitals before pairing in the lower energy t₂g orbitals to minimize electron-electron repulsion. This results in a t₂g⁴ e_g² configuration with four unpaired electrons, leading to paramagnetism.[9]

-

Low-Spin : If Δo is large (strong-field ligand), the energy cost of placing electrons in the high-energy e_g orbitals is greater than the energy required to pair them in the t₂g orbitals. Consequently, all six electrons will occupy the t₂g orbitals, resulting in a t₂g⁶ e_g⁰ configuration with no unpaired electrons.[4][6]

Since ethylenediamine is a strong-field ligand, [Co(en)₃]³⁺ adopts the low-spin configuration.[3][4][7] With no unpaired electrons, the complex is diamagnetic , meaning it is not attracted to a magnetic field.[4][10]

Caption: d-orbital splitting for Co(III) in a strong octahedral field.

Quantitative Magnetic Properties

The magnetic properties of a substance are typically quantified by its magnetic susceptibility (χ) and effective magnetic moment (μ_eff).

-

Diamagnetic substances have a small, negative magnetic susceptibility and an effective magnetic moment of 0 Bohr Magnetons (B.M.).

-

Paramagnetic substances have a positive magnetic susceptibility and a non-zero magnetic moment, which can be estimated using the spin-only formula: μ_so = √[n(n+2)] B.M., where 'n' is the number of unpaired electrons.[9]

The table below summarizes the theoretical and observed magnetic properties of tris(ethylenediamine)cobalt(III) chloride and provides a comparison with a typical high-spin Co(III) complex, hexafluorocobaltate(III).

| Compound | Co Oxidation State | d-Electron Count | Ligand Field | Spin State | Electron Configuration | Unpaired Electrons (n) | Magnetic Behavior | Effective Magnetic Moment (μ_eff) [B.M.] |

| [Co(en)₃]Cl₃ | +3 | d⁶ | Strong | Low-Spin | t₂g⁶ e_g⁰ | 0 | Diamagnetic | 0[10] |

| K₃[CoF₆] (for comparison) | +3 | d⁶ | Weak | High-Spin | t₂g⁴ e_g² | 4 | Paramagnetic | ~5.3[8] |

Experimental Protocol: Magnetic Susceptibility Measurement

While various methods exist, the Gouy method is a common and historically significant technique for determining the magnetic susceptibility of solid samples.[9][11]

Objective: To experimentally determine the magnetic susceptibility of a powdered solid sample of a tris(ethylenediamine)cobalt(III) salt.

Apparatus:

-

Gouy Balance (analytical balance and a strong electromagnet)

-

Gouy tube (a long, cylindrical sample tube)

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

Methodology:

-

Sample Preparation:

-

The tris(ethylenediamine)cobalt(III) salt is finely powdered to ensure homogeneous packing.

-

The Gouy tube is weighed empty.

-

The powdered sample is carefully packed into the tube to a specific, uniform height. It is crucial to avoid air gaps.

-

The filled tube is weighed to determine the mass of the sample.

-

-

Measurement:

-

The Gouy tube is suspended from the balance so that its bottom end is positioned in the center of the magnetic field, while the top end is in a region of negligible field strength.

-

The apparent mass of the sample is recorded with the electromagnet turned OFF (W_off).

-

The electromagnet is turned ON to its maximum, stable field strength.

-

The new apparent mass of the sample is recorded with the field ON (W_on).

-

For a diamagnetic sample like [Co(en)₃]Cl₃, the sample will be slightly repelled by the field, resulting in a small decrease in apparent mass (W_on < W_off).

-

-

Calculation:

-

The change in mass (ΔW = W_on - W_off) is used to calculate the gram magnetic susceptibility (χ_g) of the sample.

-

The molar magnetic susceptibility (χ_m) is then calculated by multiplying χ_g by the molar mass of the compound.

-

Corrections are applied to account for the diamagnetism of the constituent atoms (Pascal's constants) to obtain the corrected molar susceptibility.

-

For a purely diamagnetic substance, the final corrected susceptibility will be negative.

-

Caption: Workflow for the Gouy method of magnetic susceptibility measurement.

Conclusion

Tris(ethylenediamine)cobalt(III) compounds are archetypal examples of diamagnetic coordination complexes. Their magnetic properties are a direct result of the Co(III) ion's d⁶ electron configuration in a strong octahedral ligand field. The strong-field nature of the ethylenediamine ligands induces a large d-orbital splitting, forcing all six d-electrons to pair in the lower-energy t₂g orbitals. This low-spin t₂g⁶ e_g⁰ configuration leaves no unpaired electrons, resulting in a magnetic moment of zero and classic diamagnetic behavior. This understanding, rooted in Crystal Field Theory, is fundamental for researchers in chemistry and related sciences.

References

- 1. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. Crystal field theory - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. An octahedral complex of Co+3 is diamagnetic The hybridisation class 11 chemistry CBSE [vedantu.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. benchchem.com [benchchem.com]

- 10. Diamagnetic (\mu=0) complexes of cobalt(III) such as \left[\mathrm{Co}\le.. [askfilo.com]

- 11. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]

thermodynamic stability of the Tris(ethylenediamine)cobalt(III) cation

An In-depth Technical Guide on the Thermodynamic Stability of the Tris(ethylenediamine)cobalt(III) Cation

Executive Summary

The Tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a coordination complex renowned for its exceptional thermodynamic stability and kinetic inertness.[1][2][3][4] This stability is primarily attributed to the chelate effect, a thermodynamic phenomenon driven by a significant positive entropy change upon formation of the complex from its constituent metal ion and bidentate ligands. This guide provides a detailed examination of the thermodynamic parameters governing the stability of [Co(en)₃]³⁺, outlines the key experimental protocols used for their determination, and visually represents the core concepts and workflows. This document is intended for researchers, scientists, and professionals in chemistry and drug development who require a deep understanding of metal complex stability.

Introduction to Thermodynamic Stability

The stability of a metal complex in solution is a measure of the strength of the interaction between the central metal ion and its surrounding ligands.[5] It is quantified by the equilibrium constant for the formation reaction, known as the stability constant or formation constant (K_f).[6] A large K_f value signifies that the complex is the predominant species at equilibrium, indicating high thermodynamic stability.[6]

The [Co(en)₃]³⁺ cation is an archetypal example of a highly stable octahedral complex.[3][7] Its robustness is a direct consequence of the coordination of three bidentate ethylenediamine (B42938) (en) ligands to a central cobalt(III) ion, forming three five-membered chelate rings.[8] Understanding the thermodynamic underpinnings of this stability is crucial for applications ranging from catalysis to bioinorganic chemistry.[7][9]

Thermodynamic Parameters of Formation

The formation of [Co(en)₃]³⁺ in an aqueous solution can be represented by the following overall equilibrium reaction:

[Co(H₂O)₆]³⁺ + 3 en ⇌ [Co(en)₃]³⁺ + 6 H₂O

The stability of the complex is governed by the interplay of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which are related by the Gibbs-Helmholtz equation:

A spontaneous reaction, and thus a stable complex formation, is characterized by a negative ΔG°.[11] The stability constant (K_f) is directly related to the standard Gibbs free energy of formation:

ΔG° = -RTln(K_f) [12]

The formation occurs in a stepwise manner, with each ethylenediamine ligand replacing two water molecules. Each step has its own equilibrium constant (K₁, K₂, K₃), and the overall stability constant (β₃ or K_f) is the product of these stepwise constants (β₃ = K₁ × K₂ × K₃).[6][13]

Quantitative Stability Data

The thermodynamic stability of the [Co(en)₃]³⁺ cation is exceptionally high, as evidenced by its large overall formation constant.

| Parameter | Symbol | Value | Reference |

| Overall Formation Constant | K_f (β₃) | 4.9 x 10⁴⁸ | [14] |

| Log of Overall Formation Constant | log K_f | 48.7 | Calculated from K_f |

| Standard Gibbs Free Energy of Formation | ΔG° | -277.9 kJ/mol | Calculated via ΔG° = -RTln(K_f) at 298.15 K |

| Enthalpy of Formation | ΔH° | ~0 kJ/mol (approx.) | [8] |

| Entropy of Formation | ΔS° | Highly Positive | [8][15] |

Note: The enthalpy change (ΔH°) for the replacement of monodentate amine ligands with chelating ethylenediamine is nearly zero, as the Co-N bonds being broken and formed are of similar strength.[8][15] The primary driving force for the reaction is the large positive entropy change (ΔS°).

The Chelate Effect: The Origin of Stability

The enhanced stability of a complex containing a chelating ligand (like ethylenediamine) compared to a complex with analogous monodentate ligands (like ammonia) is known as the chelate effect.[8][15] This effect is the principal reason for the high thermodynamic stability of [Co(en)₃]³⁺.

The chelate effect is predominantly an entropic phenomenon.[15][16] Consider the replacement of six monodentate ammonia (B1221849) ligands with three bidentate ethylenediamine ligands:

[Co(NH₃)₆]³⁺ + 3 en ⇌ [Co(en)₃]³⁺ + 6 NH₃

In this reaction, four particles (one complex ion and three 'en' molecules) react to produce seven particles (one complex ion and six ammonia molecules). This increase in the number of independent species in the solution leads to a significant increase in translational entropy (disorder), making the entropy change (ΔS°) large and positive.[8][15] According to the Gibbs-Helmholtz equation, a large positive ΔS° contributes to a large negative ΔG°, thereby favoring the formation of the chelated product and resulting in a much higher stability constant.[15][16]

Experimental Determination of Stability Parameters

Several experimental techniques are employed to determine the thermodynamic stability constants of metal complexes. The most common methods include spectrophotometry, potentiometric titration, and calorimetry.[1][17][18]

Spectrophotometry

This method relies on the principle that the formation of a complex ion results in a change in the solution's absorbance of light at a specific wavelength.[19] Since the [Co(en)₃]³⁺ complex is colored, its concentration can be determined using Beer's Law (A = εbc).[20] By measuring the absorbance of solutions with varying metal-to-ligand ratios, one can calculate the equilibrium concentrations of all species and subsequently the formation constant.[20][21]

Experimental Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the [Co(en)₃]³⁺ complex.

-

Beer's Law Calibration: Prepare a series of solutions with a known concentration of the complex (by ensuring a large excess of the ligand to drive the reaction to completion). Measure the absorbance of each solution at λ_max and plot Absorbance vs. Concentration to obtain a calibration curve. The slope of this line corresponds to the molar absorptivity (ε) multiplied by the path length (b).[20]

-

Equilibrium Measurements (Method of Continuous Variations/Job's Plot):

-

Prepare a series of solutions where the total moles of Co³⁺ and ethylenediamine are constant, but their mole fractions vary (e.g., from 0.1:0.9 to 0.9:0.1).[1]

-

Measure the absorbance of each solution at λ_max.

-

Plot absorbance against the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex (which will be 0.75 for a 1:3 ratio).

-

-

Calculation: Using the absorbance data from the equilibrium mixtures and the molar absorptivity from the calibration curve, calculate the equilibrium concentration of the complex. From the initial concentrations, the equilibrium concentrations of the free metal ion and ligand can be determined, allowing for the calculation of K_f.[21]

Potentiometric Titration

This is one of the most accurate and widely used methods for determining stability constants.[22] It involves monitoring the change in pH of a solution containing the metal ion and the protonated form of the ligand as it is titrated with a standard base.[5] The competition between the H⁺ ion and the Co³⁺ ion for the ethylenediamine ligand is the basis of the measurement.[21]

Experimental Protocol:

-

System Calibration: Calibrate a pH meter with standard buffer solutions.

-

Titration Setup: Prepare a solution containing known concentrations of a Co(III) salt, ethylenediamine dihydrochloride (B599025) (en·2HCl), and a background electrolyte (to maintain constant ionic strength, e.g., KNO₃).[5]

-

Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the titrant.

-

Data Analysis (Bjerrum's Method):

-

Perform three titrations: (a) acid alone, (b) acid + ligand, and (c) acid + ligand + metal ion.[23]

-

From the titration curves, calculate the average number of ligands bound per metal ion (n̄, the "formation function").

-

Calculate the concentration of the free ligand, [L], at each point of the titration.

-

Plot n̄ versus pL (where pL = -log[L]). This is the formation curve.

-

The stepwise stability constants (K₁, K₂, K₃) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, at n̄ = 1.5 corresponds to log K₂, and at n̄ = 2.5 corresponds to log K₃.[24] The overall stability constant is the product of these.

-

Isothermal Titration Calorimetry (ITC)

Calorimetry is a powerful technique that directly measures the heat released or absorbed during a chemical reaction.[18] ITC is particularly valuable as it can determine the binding constant (K), reaction enthalpy (ΔH), and stoichiometry (n) in a single experiment, from which ΔG and ΔS can be calculated.[25][26]

Experimental Protocol:

-

Instrument Setup: Thoroughly clean and degas the sample cell and injection syringe. Thermally equilibrate the instrument at the desired temperature.

-

Sample Preparation: Prepare a solution of the Co(III) ion in the sample cell and a solution of the ethylenediamine ligand at a higher concentration in the injection syringe. Both solutions should be in the same buffer to minimize heats of dilution.

-

Titration: Perform a series of small, precise injections of the ligand solution into the sample cell. After each injection, the heat change associated with the binding event is measured by the instrument.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields a plot of heat change per mole of injectant versus the molar ratio of ligand to metal.

-

Fitting: This binding isotherm is then fitted to a theoretical binding model. The fitting process directly yields the values for the binding constant (K_f), the enthalpy change (ΔH°), and the stoichiometry. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the fundamental thermodynamic equations.[27]

Conclusion

The Tris(ethylenediamine)cobalt(III) cation exhibits remarkable thermodynamic stability, quantified by an exceptionally large overall formation constant (K_f = 4.9 x 10⁴⁸).[14] This stability is not driven by favorable enthalpy changes but is a direct consequence of the chelate effect. The coordination of three bidentate ethylenediamine ligands results in a substantial increase in the entropy of the system, making the Gibbs free energy of formation highly negative and thus the complex formation process highly spontaneous. The principles of this stability can be precisely quantified using robust experimental techniques such as spectrophotometry, potentiometric titration, and isothermal titration calorimetry, each providing a different window into the thermodynamic landscape of this classic coordination complex.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. This compoundchloridedihydrate | 207802-43-5 | Benchchem [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Kf Table [chm.uri.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. scribd.com [scribd.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. dalalinstitute.com [dalalinstitute.com]

- 22. ijsart.com [ijsart.com]

- 23. researchgate.net [researchgate.net]

- 24. asianpubs.org [asianpubs.org]

- 25. books.rsc.org [books.rsc.org]

- 26. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tris(ethylenediamine)cobalt(III) as a Chiral Probe for DNA Structures

Introduction

Tris(ethylenediamine)cobalt(III), [Co(en)₃]³⁺, is an octahedral coordination complex that has proven to be a valuable tool in the study of DNA structures.[1][2][3] A key feature of this complex is its chirality; due to the arrangement of the three bidentate ethylenediamine (B42938) ligands, it exists as two non-superimposable mirror images, known as the Δ (delta) and Λ (lambda) enantiomers.[1][4][5] Unlike many DNA-binding molecules, [Co(en)₃]³⁺ is coordinatively saturated and does not bind by intercalating between base pairs. Instead, its interaction with DNA is primarily driven by non-covalent forces, including electrostatic interactions with the phosphate (B84403) backbone and hydrogen bonding within the DNA grooves. This makes it an excellent probe for discerning subtle differences in DNA conformation and sequence-specific microheterogeneity.[6]

Principle of Chiral Recognition

The distinct three-dimensional shapes of the Δ and Λ enantiomers of [Co(en)₃]³⁺ allow for stereospecific recognition of different DNA helices. The shape of the Δ isomer is complementary to the grooves of a right-handed DNA helix (like B-DNA), while the Λ isomer fits less favorably. Conversely, the Λ isomer can exhibit stronger binding to left-handed DNA structures (like Z-DNA).[7] This enantiomeric selectivity provides a direct method for probing the handedness of the DNA helix.

Applications

-

Distinguishing DNA Conformations: The differential binding of the [Co(en)₃]³⁺ enantiomers can be used to distinguish between various DNA conformations, such as A-DNA, B-DNA, and Z-DNA.

-

Probing Sequence-Specific Structures: The complex shows a notable preference for DNA regions rich in guanine (B1146940) residues, particularly sequences with two or more consecutive guanines.[6][7] This specificity is attributed to favorable electrostatic potential and the potential for hydrogen bonding in the major groove of these sequences.

-

Inducing Conformational Changes: The binding of [Co(en)₃]³⁺ to guanine-rich sequences can induce a structural transition in the DNA, often towards an A-like conformation.[7]

-

DNA Condensation: As a trivalent cation, [Co(en)₃]³⁺ is effective at neutralizing the negative charge of the DNA phosphate backbone, leading to DNA condensation and precipitation.[8] Studies have shown that a charge neutralization of 88-90% is required for this process.[8]

-

Drug Development: Understanding the specific structural interactions between chiral metal complexes and DNA is crucial for the rational design of new therapeutic agents that can target specific DNA sequences or conformations.

Quantitative Data Summary

The interaction between [Co(en)₃]³⁺ and DNA is influenced by the chirality of the complex and the sequence and conformation of the DNA. The following table summarizes the key findings on binding selectivity.

| Probe | DNA Target | Key Observation | Technique Used |

| Δ-[Co(en)₃]³⁺ vs. Λ-[Co(en)₃]³⁺ | Right-handed, guanine-rich DNA | Δ-isomer binds more tightly than the Λ-isomer.[7] | ⁵⁹Co NMR, Circular Dichroism |

| Δ-[Co(en)₃]³⁺ vs. Λ-[Co(en)₃]³⁺ | Left-handed DNA | Λ-isomer binds more tightly than the Δ-isomer.[7] | ⁵⁹Co NMR, Circular Dichroism |

| Δ-[Co(en)₃]³⁺ vs. Λ-[Co(en)₃]³⁺ | AT-rich DNA | No significant difference in binding between the two stereoisomers.[7] | ⁵⁹Co NMR, Circular Dichroism |

| Δ-[Co(en)₃]³⁺ | d(TCGGGATCCCGA)₂ (contains GGG sequence) | Unambiguously binds at GG sequences in the major groove.[6] The DNA maintains a B-type conformation.[6] | ¹H NMR (NOESY) |

| Racemic [Co(en)₃]³⁺ | Calf Thymus DNA | Initially reported to show no overall enantiomeric selectivity due to the heterogeneity of the DNA. | Various Spectroscopic Methods |

Experimental Protocols

Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃

This protocol describes a rapid synthesis of the racemic complex.

Materials:

-

Ethanol[11]

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve 12.0 g of cobalt(II) chloride hexahydrate in 35-50 mL of distilled water in a beaker.[9][10][12]

-

In a separate beaker placed in an ice bath, mix 9-10 mL of ethylenediamine with 25 mL of chilled distilled water. (Caution: Perform in a fume hood as ethylenediamine fumes in the air). [9][10][12]

-

Slowly add 8.5-9 mL of 6 M HCl to the cooled ethylenediamine solution while stirring.[9][10][12]

-

Add the cobalt(II) chloride solution to the ethylenediamine mixture.

-

With constant stirring, slowly add 10 mL of 30% hydrogen peroxide dropwise to oxidize the Co(II) to Co(III). The solution will effervesce and heat up.[9][10][12]

-

Once the effervescence ceases, place the beaker on a hot plate in a fume hood and gently boil the solution to reduce its volume by about half (to ~60 mL).[10][12]

-

To precipitate the product, slowly add 60 mL of concentrated HCl followed by 120 mL of ethanol.[10]

-

Cool the mixture in an ice bath to maximize crystallization.

-

Filter the resulting orange-yellow crystals using a Buchner funnel, wash with two portions of ethanol, and air dry.[11][13]

Protocol 2: Resolution of Δ- and Λ-[Co(en)₃]³⁺ Enantiomers

The resolution of the racemic mixture into its constituent enantiomers is a classic procedure in inorganic chemistry, typically achieved by fractional crystallization using a chiral counter-ion.

Materials:

-

Racemic [Co(en)₃]I₃ (can be prepared from the chloride salt)

-

Silver (+)-tartrate

-

Sodium iodide (NaI)

Procedure (Conceptual Outline):

-

Diastereomer Formation: A solution of racemic [Co(en)₃]I₃ is treated with silver (+)-tartrate. The iodide ions precipitate as silver iodide (AgI), leaving the Δ-[Co(en)₃]³⁺ and Λ-[Co(en)₃]³⁺ cations in solution with the (+)-tartrate counter-ion. This forms a mixture of diastereomeric salts: Δ-[Co(en)₃][(+)-tartrate]Cl and Λ-[Co(en)₃][(+)-tartrate]Cl.

-

Fractional Crystallization: The diastereomers have different solubilities. The less soluble diastereomer, typically Δ-[Co(en)₃][(+)-tartrate]Cl, will crystallize out of the solution first upon cooling or slow evaporation.

-

Isolation and Purification: The crystals of the pure diastereomer are collected by filtration.

-

Conversion Back to Iodide Salt: The separated diastereomer is redissolved, and an excess of sodium iodide is added. This precipitates the optically pure enantiomer as the iodide salt (e.g., Δ-[Co(en)₃]I₃), leaving the sodium tartrate in solution.

-

The other enantiomer (Λ-isomer) can be recovered from the filtrate from step 2.

Protocol 3: DNA Binding Analysis by ¹H NMR Spectroscopy

This protocol outlines the use of ¹H NMR to identify the binding site of [Co(en)₃]³⁺ on a specific DNA oligonucleotide.[6]

Materials:

-

Lyophilized DNA oligonucleotide of known sequence (e.g., d(TCGGGATCCCGA)₂)

-

Optically pure Δ- or Λ-[Co(en)₃]Cl₃

-

NMR Buffer: 10 mM Phosphate buffer (pH 7.0), 20 mM NaCl, 0.5 mM EDTA in D₂O.[6]

-

NMR spectrometer (e.g., 400 MHz or higher)[6]

Procedure:

-

Sample Preparation: Dissolve the DNA oligonucleotide in the NMR buffer to a final concentration of approximately 1 mM. The exact concentration can be determined by UV absorbance at 260 nm.[6] Transfer a known volume (e.g., 0.6 mL) to an NMR tube.

-

Initial Spectrum: Acquire a 1D ¹H NMR spectrum of the DNA alone to serve as a reference.

-

Titration: Prepare a concentrated stock solution of the desired [Co(en)₃]³⁺ enantiomer in the same NMR buffer. Add small aliquots of the stock solution directly into the NMR tube to achieve specific metal complex-to-DNA ratios (e.g., 0.5, 1.0, 1.5, etc.).

-

Spectral Acquisition: Acquire a 1D ¹H NMR spectrum after each addition of the cobalt complex.

-

Data Analysis: Monitor the chemical shifts of the DNA protons (particularly the aromatic base protons and sugar protons) as a function of the added complex. Protons in the immediate vicinity of the binding site will experience the largest changes in their chemical shifts.

-

2D NOESY (Optional): To unambiguously identify the binding site, acquire a 2D NOESY spectrum at a specific complex-to-DNA ratio. Intermolecular Nuclear Overhauser Effect (NOE) cross-peaks between the ethylenediamine protons of the complex and specific protons of the DNA will confirm the precise binding location in the major or minor groove.[6]

Visualizations

Caption: Experimental workflow from synthesis to biophysical analysis.